molecular formula C16H15ClO3 B2506024 Ethyl 4-[(4-chlorobenzyl)oxy]benzoate CAS No. 56441-54-4

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate

Cat. No. B2506024
CAS RN: 56441-54-4
M. Wt: 290.74
InChI Key: SPWPPXQXMUOYDD-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a chemical compound that has been studied for its potential applications in various fields, including as an anti-juvenile hormone agent in insects. The compound is characterized by the presence of a benzene ring substituted with a chlorobenzyl group and an ester group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was prepared by Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . Similarly, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was synthesized by reacting the lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of ethyl 4-[(4-chlorobenzyl)oxy]benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-[(4-chlorobenzyl)oxy]benzoate has been elucidated using X-ray diffraction studies. For instance, the crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate revealed a significant dihedral angle between the chlorobenzene ring and the ester residue . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Compounds with structures similar to ethyl 4-[(4-chlorobenzyl)oxy]benzoate have been evaluated for their reactivity in various biological systems. For example, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate exhibited anti-juvenile hormone activity, inducing symptoms of hormone deficiency in insect larvae . This suggests that ethyl 4-[(4-chlorobenzyl)oxy]benzoate may also interact with biological systems in a significant way.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, a compound with a similar benzene ring substitution pattern, showed a boat conformation for a six-membered ring, which could affect its physical properties . Additionally, the presence of intra- and intermolecular hydrogen bonds can influence the compound's solubility and stability .

Scientific Research Applications

Synthesis and Antiplatelet Activity

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate derivatives have been synthesized and evaluated for their potential antiplatelet activities, focusing on protease-activated receptor 4 (PAR4) antagonism. These compounds, through structure-activity relationship studies, have highlighted key functional groups contributing to anti-PAR4 activity. Among them, certain derivatives demonstrated potent inhibitory effects on PAR4-mediated platelet aggregation, suggesting their potential as novel antiplatelet drug candidates (Chen et al., 2008).

Reversible Optical Storage

The compound has been applied in the development of azo polymers for reversible optical storage. The cooperative motion between azo and similar functional groups in amorphous polymers has been observed, leading to significant photoinduced birefringence. This property is essential for the creation of high-efficiency optical storage materials that can be photoinduced and photoerased, showcasing the application of ethyl 4-[(4-chlorobenzyl)oxy]benzoate derivatives in advanced material science (Meng et al., 1996).

Anti-Juvenile Hormone Agents

Research on ethyl 4-[(4-chlorobenzyl)oxy]benzoate derivatives has also extended to the field of entomology, where compounds such as ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate have shown significant anti-juvenile hormone (JH) activity. These compounds induced precocious metamorphosis in silkworm larvae, a clear indicator of JH deficiency. This research opens pathways for developing novel insect control agents targeting JH pathways, crucial for insect growth and development (Kuwano et al., 2008).

Crystallography and Structural Analysis

The compound's derivatives have also been explored in crystallography and structural analysis. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography. Such studies provide valuable insights into the molecular and crystal structure, facilitating the design and synthesis of more effective compounds with desired properties (Manolov et al., 2012).

Future Directions

The future directions for research on Ethyl 4-[(4-chlorobenzyl)oxy]benzoate are not well-documented .

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWPPXQXMUOYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-hydroxybenzoate (8.3g.) in sodium ethoxide solution (1.15g. sodium in 70 ml. of absolute ethanol) was added p-chlorobenzylchloride (8.1g.) in one portion. The mixture was heated under reflux for 16 hours, allowed to cool and poured into water (500 mls.) and the product extracted into ether. The organic layer was separated and dried (anhydrous MgSO4) and filtered. Evaporation of the solvent under reduced pressure gave the crude product which on recrystallation from ethanol, yielded by 4-ethoxycarbonylphenoxy-4-chlorophenyl methane (8.5g.), m.pt. 83°-84° C.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

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